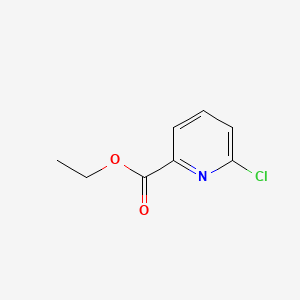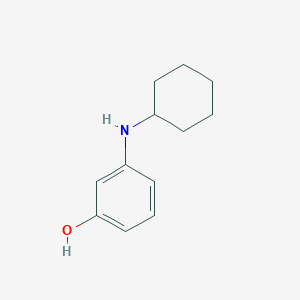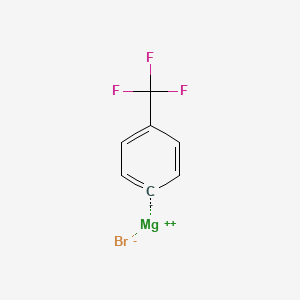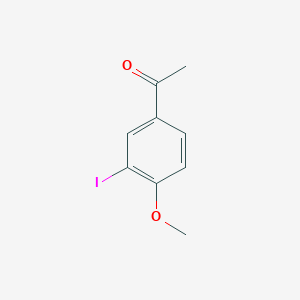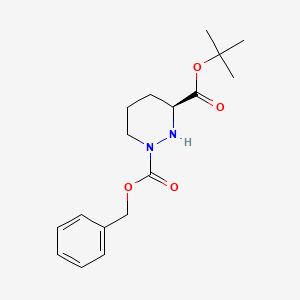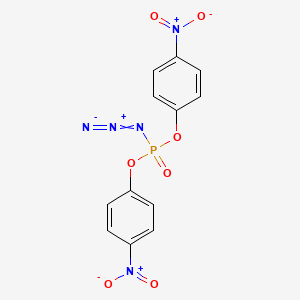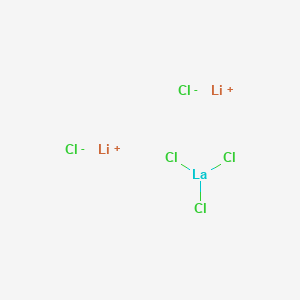
二锂三氯镧二氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dilithium;trichlorolanthanum;dichloride, also known as lanthanum (III) chloride bis (lithium chloride) complex solution, is a compound with the chemical formula LaCl₃·2LiCl. This compound is a coordination complex that combines lanthanum trichloride and lithium chloride. It is typically used in various chemical reactions and industrial applications due to its unique properties.
科学研究应用
Dilithium;trichlorolanthanum;dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the addition of organometallic compounds to ketones and imines.
Biology: The compound is used in biochemical research to study metal exchange reactions and the role of lanthanum in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of dilithium;trichlorolanthanum;dichloride involves the reaction of lanthanum trichloride with lithium chloride. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) to facilitate the formation of the complex. The reaction conditions include maintaining an inert atmosphere, usually by using argon gas, and controlling the temperature to avoid decomposition or unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of dilithium;trichlorolanthanum;dichloride follows similar synthetic routes but with larger quantities of reactants and solvents. The process involves the careful handling of lanthanum trichloride and lithium chloride to ensure high purity and yield. The final product is often stored under argon to prevent degradation and maintain its reactivity .
化学反应分析
Types of Reactions
Dilithium;trichlorolanthanum;dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can also be reduced, typically using strong reducing agents, to form lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with dilithium;trichlorolanthanum;dichloride include Grignard reagents, organolithium compounds, and other organometallic reagents. The reactions are often carried out in solvents like THF or diethyl ether under inert atmospheres to prevent moisture and oxygen from interfering with the reactions .
Major Products Formed
The major products formed from reactions involving dilithium;trichlorolanthanum;dichloride depend on the specific reaction conditions and reagents used. For example, reactions with Grignard reagents can lead to the formation of organolanthanum compounds, while reactions with organolithium compounds can produce various organometallic complexes .
作用机制
The mechanism of action of dilithium;trichlorolanthanum;dichloride involves its ability to mediate Grignard additions and promote the addition of organometallic compounds to sterically hindered ketones or imines. The compound acts as a Lewis acid, coordinating with the reactants and facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of reaction intermediates .
相似化合物的比较
Similar Compounds
Lanthanum trichloride: A simpler compound that lacks the lithium chloride component.
Lithium chloride: A common reagent in organic synthesis, often used in combination with other compounds.
Organolithium compounds: Highly reactive reagents used in various organic transformations.
Uniqueness
Dilithium;trichlorolanthanum;dichloride is unique due to its combination of lanthanum and lithium chloride, which imparts distinct reactivity and stability. Unlike simpler lanthanum or lithium compounds, this complex can mediate specific reactions that require both Lewis acid and base properties. Its ability to facilitate Grignard additions and other organometallic reactions makes it a valuable reagent in synthetic chemistry .
属性
IUPAC Name |
dilithium;trichlorolanthanum;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.La.2Li/h5*1H;;;/q;;;;;+3;2*+1/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKOYVQYUJUXCN-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Cl-].[Cl-].Cl[La](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5LaLi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746237 |
Source


|
| Record name | Lithium chloride--trichlorolanthanum (2/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405204-22-0 |
Source


|
| Record name | Lithium chloride--trichlorolanthanum (2/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
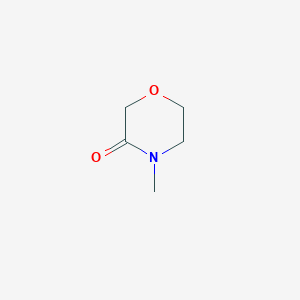
![2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B1589660.png)

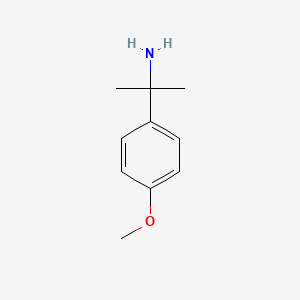
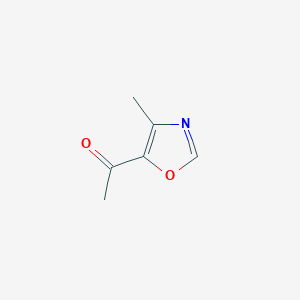

![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1589673.png)
